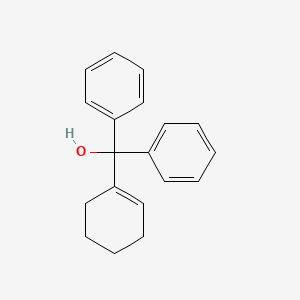

Cyclohexen-1-yl(diphenyl)methanol

説明

特性

CAS番号 |

54766-46-0 |

|---|---|

分子式 |

C19H20O |

分子量 |

264.4 g/mol |

IUPAC名 |

cyclohexen-1-yl(diphenyl)methanol |

InChI |

InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2 |

InChIキー |

KHCWXJQDXMDEEE-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Formation of the cyclohexenyl moiety, often via reduction or functionalization of cyclohexenone or related precursors.

- Introduction of the diphenylmethanol group, typically through nucleophilic addition of diphenylmethanol derivatives or related intermediates.

Reduction of Cyclohexenone Derivatives

One common approach involves the reduction of cyclohexenone derivatives to the corresponding cyclohexenyl alcohols, which can then be functionalized further.

Nucleophilic Addition of Diphenylmethanol or Diphenylmethyl Derivatives

Diphenylmethanol or its derivatives serve as nucleophiles in reactions with electrophilic cyclohexenyl intermediates.

- Diphenylmethanol (CAS 91-01-0) itself is a well-characterized compound with melting point 65-68 °C and boiling point 297-298 °C.

- The nucleophilic addition of diphenylmethanol to cyclohexenyl electrophiles can be catalyzed or proceed under mild conditions, followed by purification via flash chromatography using hexanes/ethyl acetate gradients.

- The reaction typically involves the formation of an intermediate alcohol, which upon workup yields this compound.

Catalytic and Microwave-Assisted Methods

Recent advances include catalytic and microwave-assisted protocols for synthesizing cyclohexenyl derivatives, which can be adapted for this compound synthesis.

- Microwave-assisted aldol condensation and rearrangement reactions have been reported for cyclohexenone acid derivatives, which share structural similarity with the target compound.

- These methods use enones and aromatic aldehydes under alkaline conditions, heated rapidly to 135 °C for short times, yielding high isolated yields (up to 86-98%) of diaryl-substituted cyclohexenone derivatives.

- Although these methods focus on acids, the underlying chemistry can be adapted for alcohol synthesis by modifying reagents and workup conditions.

Comparative Data Table of Preparation Methods

Detailed Experimental Notes and Mechanistic Insights

Reduction Step

Nucleophilic Addition and Purification

- Diphenylmethanol addition to cyclohexenyl electrophiles involves nucleophilic attack at the electrophilic carbon center.

- Post-reaction, the mixture is neutralized with acid, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by flash chromatography using hexanes/ethyl acetate gradients (0–30%).

- The purified product is isolated as a white solid or oil depending on conditions.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates aldol condensation and rearrangement steps, enabling rapid synthesis of diaryl-substituted cyclohexenones with high yield.

- The reaction temperature is carefully controlled (135 °C), and the reaction time is short (30 minutes).

- The process involves hemiketal intermediates and-sigmatropic rearrangements, which can be monitored by NMR spectroscopy.

化学反応の分析

Types of Reactions

Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexenone or diphenylmethanone.

Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share functional or structural similarities with Cyclohexen-1-yl(diphenyl)methanol:

(a) (2-Chlorophenyl)(diphenyl)methanol

- Structure: A diphenylmethanol core with a 2-chlorophenyl substituent.

- Key Properties :

(b) Diphenyl(pyrrolidin-3-yl)methanol

- Structure : Features a pyrrolidine ring instead of a cyclohexenyl group.

- Key Properties: Chiral center at the pyrrolidine nitrogen, making it valuable in asymmetric synthesis. Synthesized via coupling with ketones followed by NaBH₄ reduction in methanol .

(c) (1-Phenylcyclohexane)methanol (CAS: 68692-77-3)

Physicochemical Properties

Notes:

- The unsaturated cyclohexenyl group in this compound increases rigidity and π-electron density, affecting UV-Vis spectra (cf. 3,4-diphenyl thiophene’s solvent-dependent transitions ).

- Diphenyl groups enhance lipophilicity, reducing aqueous solubility compared to simpler analogs like 3-Cyclohexene-1-methanol.

Research Findings and Trends

- Environmental Persistence : Unlike polybrominated diphenyl ethers (PBDEs), which degrade slowly, cyclohexenyl alcohols may offer greener alternatives due to lower bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。